

An In-depth Technical Guide to 1-Pentadecyne (CAS 765-13-9)

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Compound of Interest

Compound Name: 1-Pentadecyne

Cat. No.: B1584982

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Pentadecyne** (CAS 765-13-9), a summary of its suppliers, and a detailed experimental protocol for a representative synthetic application.

Core Properties of 1-Pentadecyne

1-Pentadecyne is a terminal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond at the end of the carbon chain.^[1] Its long alkyl chain imparts a hydrophobic nature, making it soluble in organic solvents but not in water.^[1] This property is of interest in the synthesis of molecules designed to interact with lipid membranes or other nonpolar environments. The terminal alkyne functional group is highly versatile and can participate in a variety of chemical transformations, making **1-Pentadecyne** a useful building block in organic synthesis and pharmaceutical research.^{[1][2]}

Physicochemical Data

A summary of the key physicochemical properties of **1-Pentadecyne** is presented in the table below for easy reference and comparison.

Property	Value	References
CAS Number	765-13-9	[3] [4]
IUPAC Name	Pentadec-1-yne	[4] [5]
Synonyms	n-Tridecylacetylene, Pentadec-1-yne	[1] [3]
Molecular Formula	C ₁₅ H ₂₈	[1] [3]
Molecular Weight	208.38 g/mol	[3] [6]
Melting Point	10 °C	[4] [7] [8]
Boiling Point	130 °C at 10 mmHg	[4] [8]
Density	0.794 g/mL at 20 °C	[6] [9]
Refractive Index	n _{20/D} 1.442	[6] [9]
Solubility	Insoluble in water; Soluble in organic solvents.	[1] [2]
Flash Point	> 90 °C	[2] [10]

Suppliers of 1-Pentadecyne

1-Pentadecyne is commercially available from a number of chemical suppliers. The following table lists some of the major suppliers and their respective product details.

Supplier	Product Number/Reference	Purity	Available Quantities
Sigma-Aldrich	76575	≥97.0%	Contact for details
TCI (Tokyo Chemical Industry)	P0356	>95.0% (GC)	5 mL
Alfa Chemistry	ACM765139	Not specified	Contact for details
CymitQuimica	Multiple	>95.0% (GC) and others	1 mL, 5 mL, 25 mL, 5g
Santa Cruz Biotechnology	sc-268043	Not specified	Contact for details
BLD Pharm	BD138384	Not specified	Contact for details
GFS Chemicals	3263	98%	5 G
ChemicalBook	CB3214464	>95.0% (GC), 97%, 98%	5mL, 5G, 25g

Experimental Protocol: Synthesis of 1-Pentadecene from 1-Pentadecyne

The terminal alkyne of **1-Pentadecyne** can be selectively reduced to the corresponding alkene, 1-Pentadecene. This transformation is a common step in organic synthesis to introduce a double bond with specific stereochemistry. Below is a detailed methodology for the synthesis of 1-Pentadecene from **1-Pentadecyne**.

Materials:

- **1-Pentadecyne** (CAS 765-13-9)
- Tetrakis(triphenylphosphine)palladium(0)
- Formic acid
- 1,4-Dioxane (anhydrous)

- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for workup (separatory funnel, beakers, etc.)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes)

Procedure:

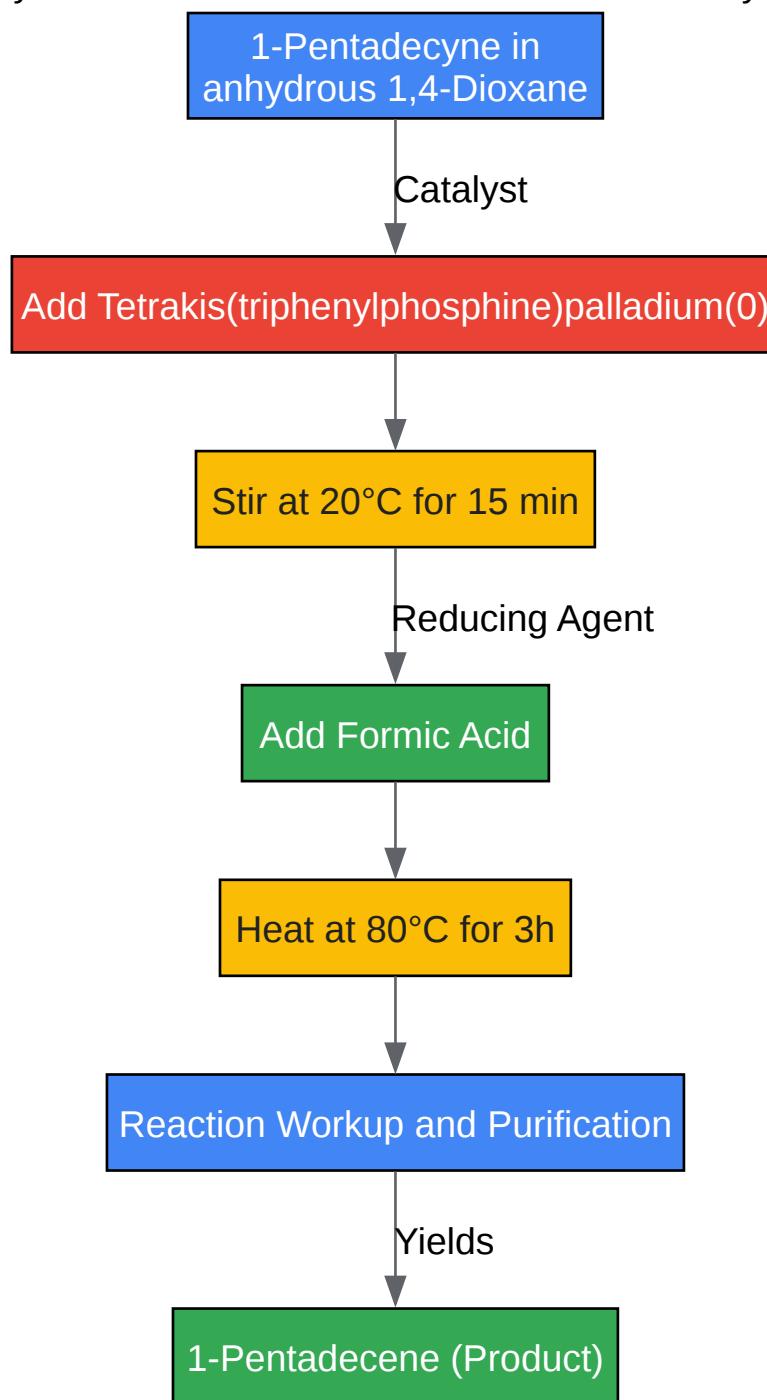
- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve **1-Pentadecyne** in anhydrous 1,4-dioxane.
- Catalyst Addition: To this solution, add tetrakis(triphenylphosphine)palladium(0) as the catalyst.
- Initial Stirring: Stir the reaction mixture at room temperature (approximately 20 °C) for 15 minutes.
- Addition of Reducing Agent: Add formic acid to the reaction mixture.
- Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 3 hours.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as diethyl ether or hexanes.

- Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using hexanes as the eluent to yield pure 1-Pentadecene.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of 1-Pentadecene from **1-Pentadecyne**.

Synthesis of 1-Pentadecene from 1-Pentadecyne

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